4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid
Overview
Description
The compound “4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid” is likely to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a phenyl group (C6H5) with two fluorine atoms attached. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric effects they exert on each other. The presence of the difluorophenyl group could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could potentially influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Bioactivity and Chemical Synthesis
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid and its derivatives have been a focal point in chemical synthesis due to their bioactive properties. The compound and its related structures have been used as precursors or intermediates in the synthesis of various bioactive molecules. For instance, derivatives of cyclopropanecarboxylic acid, which shares a similar structure, have demonstrated excellent herbicidal and fungicidal activities, highlighting the potential of these compounds in agricultural applications (Tian et al., 2009).
Enantioselectivity in Chemical Reactions
The compound's derivatives have also been employed in studies focusing on enantioselective reactions, which are crucial for creating specific isomers of a substance that can have different biological activities. Notably, the enantioselectivity of Candida rugosa lipase was studied in the kinetic resolution of certain 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, underlining the compound's significance in stereochemical investigations (Sobolev et al., 2002).
Luminescence and Material Science
Moreover, derivatives of this compound have been used in the development of luminescent materials. The study of Pd-catalyzed C-H bond arylation with related compounds led to the creation of iridium(III) complexes with bright emitting properties, showcasing the compound's utility in the field of materials science and photophysical property research (Boyaala et al., 2020).
Crystal Engineering and Supramolecular Chemistry
The compound and its analogs have also found application in crystal engineering and supramolecular chemistry. Studies have been conducted to understand the crystal structures and supramolecular assemblies involving similar compounds, providing insights into the construction of complex molecular architectures (Arora & Pedireddi, 2003).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of this compound have been synthesized and studied for their biological activities. For instance, novel fluorinated pyridazinone derivatives synthesized from the compound demonstrated antibacterial properties and were subjected to docking studies, highlighting their potential in pharmaceutical research (Sowmya et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as 3,5-difluorophenylboronic acid and 3,5-Difluorohydrocinnamic acid are used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit diverse biological activities . For instance, indole derivatives, which share a similar aromatic ring structure, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
For example, indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential uses, studying its reactivity, and investigating its safety profile. This could involve conducting laboratory experiments, computational studies, and potentially even clinical trials if the compound is intended for use as a pharmaceutical .
Biochemical Analysis
Biochemical Properties
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and resistance to degradation under standard laboratory conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular function and induction of apoptosis . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids and amino acids . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of this compound is essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to exert its biochemical effects and interact with specific biomolecules within the cell.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCQQPSIVIJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC(=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645349 | |
Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-68-2 | |
Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.